"Allyl 1H,1H-heptafluorobutyl ether" properties and characteristics
"Allyl 1H,1H-heptafluorobutyl ether" properties and characteristics
An In-Depth Technical Guide to Allyl 1H,1H-Heptafluorobutyl Ether
Abstract
Allyl 1H,1H-heptafluorobutyl ether (CAS No. 648-42-0) is a fluorinated ether that incorporates two key functional motifs: a reactive allyl group and a stable, electron-withdrawing heptafluorobutyl chain.[1][2][3] This unique combination makes it a molecule of significant interest for researchers in materials science, polymer chemistry, and drug discovery. The allyl group serves as a versatile handle for a variety of chemical transformations, including polymerization and cross-coupling reactions, while the highly fluorinated tail imparts properties such as chemical inertness, thermal stability, and unique solubility characteristics. This guide provides a comprehensive overview of the known properties, a robust synthesis protocol, expected analytical characteristics, and potential applications for this specialized chemical intermediate.
Physicochemical Properties and Identification
Allyl 1H,1H-heptafluorobutyl ether is a specialized ether whose properties are defined by its dual functionality. The available data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 648-42-0 | [1][2][3][4] |
| Molecular Formula | C₇H₇F₇O | [2][3][5] |
| Molecular Weight | 240.11 g/mol | [1][5][6] |
| Boiling Point | 105 °C | [3] |
| PubChem CID | 2737631 | [1][5] |
| Typical Purity | ≥97% | [3] |
Synthesis and Purification: A Field-Proven Protocol
The synthesis of asymmetrical ethers such as Allyl 1H,1H-heptafluorobutyl ether is most reliably achieved via the Williamson ether synthesis.[7][8] This Sₙ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide. For this specific target, the most logical and field-proven approach involves the reaction of 1H,1H-heptafluorobutan-1-ol with an allyl halide. This pathway is preferred over the alternative (reacting allyl alcohol with a heptafluorobutyl halide) because primary alkyl halides, like allyl bromide, are excellent substrates for Sₙ2 reactions, and the corresponding alkoxide can be readily formed from the fluorinated alcohol.[8]
Experimental Protocol: Williamson Ether Synthesis
This protocol is designed to be a self-validating system, with in-process checks to ensure reaction completion and a standard purification procedure to yield high-purity material.
Materials:
-
1H,1H-Heptafluorobutan-1-ol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Allyl Bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Flask Preparation: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon). An inert atmosphere is critical to prevent quenching of the highly reactive sodium hydride and the resulting alkoxide.
-
Alcohol Dissolution: In the flask, dissolve 1H,1H-heptafluorobutan-1-ol (1.0 eq.) in anhydrous THF to a concentration of approximately 0.5 M.
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully and portion-wise, add sodium hydride (1.2 eq.) to the stirred solution. The excess NaH ensures complete deprotonation of the alcohol. Caution: Hydrogen gas is evolved during this step; ensure the setup is in a well-ventilated fume hood and properly vented.[8] Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the sodium heptafluorobutoxide.
-
Allylation: Cool the reaction mixture back to 0 °C. Add allyl bromide (1.1 eq.) dropwise via the dropping funnel over 30 minutes. A slight excess of the electrophile ensures the consumption of the valuable fluorinated alkoxide. The dropwise addition helps to control any potential exotherm.
-
Reaction Drive: After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux (approx. 65-70 °C) for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed.
-
Work-up and Purification:
-
Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated NH₄Cl solution to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and partition with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil by fractional distillation under atmospheric pressure to yield the final Allyl 1H,1H-heptafluorobutyl ether (b.p. 105 °C[3]).
-
Caption: Williamson ether synthesis workflow for Allyl 1H,1H-heptafluorobutyl ether.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to be highly informative.
-
Allyl Group: A complex multiplet around 5.8-6.0 ppm (1H) for the internal vinyl proton (-CH=). Two distinct multiplets between 5.2-5.4 ppm (2H) for the terminal vinyl protons (=CH₂). A doublet of triplets around 4.0-4.2 ppm (2H) for the allylic protons (-O-CH₂-CH=), deshielded by the adjacent ether oxygen.[11][12]
-
Fluorobutyl Chain: A triplet around 3.9-4.1 ppm (2H) for the methylene group adjacent to the ether oxygen (-O-CH₂-CF₂-). A triplet of triplets around 5.9-6.5 ppm (1H) for the terminal methine proton (-CF₂H), characterized by a large coupling constant to the geminal fluorine atoms.
-
-
¹³C NMR:
-
Signals for the allyl group carbons would appear around 134 ppm (-CH=), 118 ppm (=CH₂), and 72 ppm (-O-CH₂-).
-
The fluorinated carbons will show complex splitting due to C-F coupling. The -O-CH₂- carbon will be around 65-70 ppm , while the carbons of the fluorinated chain will be further downfield.
-
-
FT-IR Spectroscopy:
-
Strong C-F stretching bands are expected in the region of 1100-1350 cm⁻¹ .
-
A prominent C-O-C ether stretching band around 1100-1150 cm⁻¹ .
-
Characteristic C=C stretching of the allyl group around 1645 cm⁻¹ .
-
=C-H and C-H stretching bands just above and below 3000 cm⁻¹ , respectively.
-
Reactivity and Potential Applications
The utility of Allyl 1H,1H-heptafluorobutyl ether stems from the orthogonal reactivity of its two key components.
-
Allyl Group Chemistry: The terminal double bond is a gateway to a vast array of chemical transformations.
-
Polymerization: Allyl ethers can participate in radical polymerizations, often acting as functional monomers or crosslinkers to introduce fluorinated segments into a polymer backbone.[13][14]
-
Thiol-Ene "Click" Chemistry: The allyl group undergoes highly efficient and orthogonal thiol-ene reactions with thiol-containing molecules, which is a powerful method for surface modification, hydrogel formation, and bioconjugation.[14]
-
Protecting Group: The allyl ether linkage is stable under many conditions but can be selectively cleaved, making it a useful protecting group for alcohols in complex multi-step syntheses.[15]
-
Drug Development: In medicinal chemistry, allyl groups can serve as linkers or as synthetic handles for further elaboration of a drug candidate.[16][17]
-
-
Heptafluorobutyl Group Influence: The fluorinated chain is not merely a passive component; it profoundly influences the molecule's properties.
-
Materials Science: Incorporation of this ether into polymers can significantly enhance their thermal stability, chemical resistance, and hydrophobicity, making them suitable for high-performance coatings and specialty elastomers.
-
Drug Discovery: The introduction of a fluorinated chain can modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity, representing a key strategy in modern drug design.
-
Safety and Handling
As a fluorinated organic compound and an ether, Allyl 1H,1H-heptafluorobutyl ether requires careful handling in a laboratory setting.
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18] Avoid contact with skin and eyes and avoid breathing vapors.[18]
-
Fire Hazard: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[19][20]
-
Peroxide Formation: A critical and often overlooked hazard with ethers is the potential for the formation of explosive peroxides upon prolonged storage and exposure to air and light.[19][20] Containers should be dated upon opening. If peroxide formation is suspected (e.g., crystallization or viscous liquid at the cap), do not move or open the container and consult safety personnel. Store in a tightly closed container in a cool, dry, and well-ventilated place, away from light.[19]
References
- [Vertex AI Search Result 1] Allyl 1H,1H-heptafluorobutyl ether. Google Cloud.
-
[Vertex AI Search Result 2] Allyl 1H,1H-heptafluorobutyl ether | C7H7F7O | CID 2737631 - PubChem. National Institutes of Health. [Link]
-
[Vertex AI Search Result 6] ALLYL 1H,1H-HEPTAFLUOROBUTYL ETHER | 648-42-0. INDOFINE Chemical Company. [Link]
-
[Vertex AI Search Result 8] Allyl 1H,1H-heptafluorobutyl ether | CAS 648-42-0. Chemical-Suppliers. [Link]
-
[Vertex AI Search Result 13] Allyl 1h,1h-heptafluorobutyl ether (C7H7F7O). PubChemLite. [Link]
-
[Vertex AI Search Result 14] Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
-
[Vertex AI Search Result 15] 1H NMR Chemical Shift. Oregon State University. [Link]
-
[Vertex AI Search Result 20] Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. MDPI. [Link]
-
[Vertex AI Search Result 22] Allyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
[Vertex AI Search Result 23] Allyl alcohol – Knowledge and References. Taylor & Francis. [Link]
-
[Vertex AI Search Result 25] The effects of allyl ethers upon radical polymerization. ResearchGate. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. scbt.com [scbt.com]
- 3. ALLYL 1H,1H-HEPTAFLUOROBUTYL ETHER | 648-42-0 | INDOFINE Chemical Company [indofinechemical.com]
- 4. Allyl 1H,1H-heptafluorobutyl ether | CAS 648-42-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Allyl 1H,1H-heptafluorobutyl ether | C7H7F7O | CID 2737631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ALLYL 1H,1H-HEPTAFLUOROBUTYL ETHER , 0.97 , 648-42-0 - CookeChem [cookechem.com]
- 7. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. PubChemLite - Allyl 1h,1h-heptafluorobutyl ether (C7H7F7O) [pubchemlite.lcsb.uni.lu]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. ALLYL BUTYL ETHER(3739-64-8) 1H NMR [m.chemicalbook.com]
- 12. Allyl ether(557-40-4) 1H NMR [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Allyl Ethers [organic-chemistry.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. fishersci.com [fishersci.com]
- 20. WERCS Studio - Application Error [assets.thermofisher.com]
